molecular formula C19H18O5 B023587 1,7-Dihydroxy-3-methoxy-2-prenylxanthone CAS No. 77741-58-3

1,7-Dihydroxy-3-methoxy-2-prenylxanthone

Cat. No.: B023587
CAS No.: 77741-58-3
M. Wt: 326.3 g/mol
InChI Key: JKOMBLYQDHTFJC-UHFFFAOYSA-N
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Description

1,7-Dihydroxy-3-methoxy-2-prenylxanthone is a xanthone derivative with the molecular formula C19H18O5. This compound is known for its diverse biological activities and is often isolated from natural sources such as the fruits of Garcinia mangostana. It has garnered significant interest in scientific research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone typically involves the prenylation of a xanthone core. One common method includes the use of 1,7-dihydroxyxanthone as a starting material, which undergoes methylation and subsequent prenylation. The reaction conditions often involve the use of bases such as potassium carbonate and solvents like dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar synthetic routes with optimization for yield and purity, possibly involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,7-Dihydroxy-3-methoxy-2-prenylxanthone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the xanthone core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

1,7-Dihydroxy-3-methoxy-2-prenylxanthone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have shown its potential in inhibiting the proliferation of cancer cells and inducing apoptosis.

    Medicine: It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Its derivatives are explored for use in pharmaceuticals and as natural colorants.

Mechanism of Action

The mechanism by which 1,7-Dihydroxy-3-methoxy-2-prenylxanthone exerts its effects involves several molecular targets and pathways:

    Apoptosis Induction: It mediates apoptosis through mitochondrial oxidative stress and inactivation of the Akt signaling pathway in cancer cells.

    Endoplasmic Reticulum Stress: It induces endoplasmic reticulum stress via the aurora a pathway, leading to cell death in colorectal cancer cells.

    Reactive Oxygen Species Generation: It promotes the generation of reactive oxygen species, contributing to its anticancer activity.

Comparison with Similar Compounds

1,7-Dihydroxy-3-methoxy-2-prenylxanthone can be compared with other xanthone derivatives such as:

  • 1,3,7-Trihydroxy-2-prenylxanthone
  • 1,6-Dihydroxy-3-methoxy-2-prenylxanthone
  • 1,7-Dihydroxy-3,8-dimethoxy-2-prenylxanthone

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to induce apoptosis and generate reactive oxygen species makes it particularly valuable in cancer research.

Properties

IUPAC Name

1,7-dihydroxy-3-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-10(2)4-6-12-15(23-3)9-16-17(18(12)21)19(22)13-8-11(20)5-7-14(13)24-16/h4-5,7-9,20-21H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOMBLYQDHTFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C=CC(=C3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333503
Record name 1,7-Dihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,7-Dihydroxy-3-methoxy-2-prenylxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030606
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

77741-58-3
Record name 1,7-Dihydroxy-3-methoxy-2-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77741-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Dihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-Dihydroxy-3-methoxy-2-prenylxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030606
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

220 - 222 °C
Record name 1,7-Dihydroxy-3-methoxy-2-prenylxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030606
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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